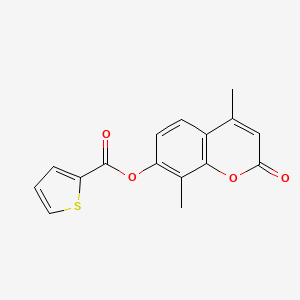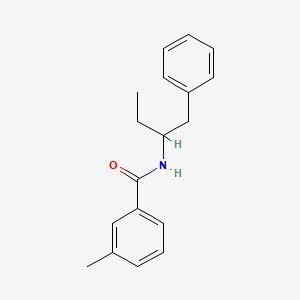
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
Descripción general
Descripción
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as coumarin-7-thiocarboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives and exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, the anti-inflammatory activity of this compound is believed to be mediated through the inhibition of NF-κB signaling pathway, while its anticancer activity is attributed to the induction of apoptosis through the activation of caspase-dependent and -independent pathways.
Biochemical and Physiological Effects:
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exhibits various biochemical and physiological effects. Studies have shown that this compound reduces the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, which are involved in the pathogenesis of inflammatory diseases. Furthermore, this compound also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate induces apoptosis in various cancer cell lines and inhibits the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its potent biological activities. This compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it an attractive candidate for therapeutic development. Furthermore, the synthesis of this compound is relatively simple and can be carried out using commercially available reagents.
However, there are also limitations associated with the use of this compound in lab experiments. One of the limitations is its potential toxicity. Several studies have reported that high doses of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate can induce cytotoxicity in various cell lines. Therefore, careful dose optimization is required to avoid potential toxicity.
Direcciones Futuras
There are several future directions for the research on 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. One of the future directions is the development of novel derivatives of this compound with improved pharmacological properties. Several studies have shown that the modification of the coumarin scaffold can lead to compounds with enhanced biological activities.
Another future direction is the investigation of the potential of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in the treatment of various diseases. For example, this compound has shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are required to evaluate the efficacy of this compound in animal models of these diseases.
Conclusion:
In conclusion, 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a coumarin derivative that exhibits potent anti-inflammatory, antioxidant, and anticancer properties. The synthesis of this compound is relatively simple, and it has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are required to evaluate the efficacy of this compound in animal models of various diseases and to develop novel derivatives with improved pharmacological properties.
Aplicaciones Científicas De Investigación
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. One of the significant applications of this compound is its anti-inflammatory activity. Several studies have reported that 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, and COX-2.
Another potential application of this compound is its antioxidant activity. Studies have shown that 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Furthermore, 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has also been reported to exhibit anticancer activity. Studies have shown that this compound induces apoptosis in various cancer cell lines and inhibits the proliferation of cancer cells.
Propiedades
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S/c1-9-8-14(17)20-15-10(2)12(6-5-11(9)15)19-16(18)13-4-3-7-21-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVJZKADVWYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-({[2-(4-butoxyphenoxy)ethyl]amino}carbonyl)-3-(methylthio)propyl]benzamide](/img/structure/B4187891.png)
![5-(2-methoxyphenyl)-3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4187893.png)
![ethyl 4-{[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]amino}benzoate](/img/structure/B4187903.png)
![2-[(3-{[(4-bromophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4187906.png)
![8-methyl-3-(4-methylbenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4187911.png)


![N-[5-methoxy-2-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4187936.png)
![N-(2-phenylethyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4187944.png)

![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-2-naphthylacetamide](/img/structure/B4187966.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4187983.png)
![N-[1-benzyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4187984.png)
![3-(2-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4187998.png)